1,2-Dimethyl-5-(tributylstannyl)imidazole
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-5-(tributylstannyl)imidazole typically involves the stannylation of imidazole derivatives. One common method includes the reaction of 1,2-dimethylimidazole with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Industrial production may also involve continuous flow reactors to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-5-(tributylstannyl)imidazole undergoes various chemical reactions, including:
Substitution Reactions: The tributyltin group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can participate in coupling reactions, such as Stille coupling, where the tributyltin group reacts with halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and thiols.
Oxidizing Agents: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of new bonds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized imidazoles, while coupling reactions can produce complex organic molecules with extended conjugation or new functional groups .
Scientific Research Applications
1,2-Dimethyl-5-(tributylstannyl)imidazole has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-5-(tributylstannyl)imidazole involves its interaction with various molecular targets and pathways. The tributyltin group can facilitate the formation of new bonds through coupling reactions, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-5-(tributylstannyl)imidazole
- 2-Methyl-5-(tributylstannyl)pyridine
- 3-Methyl-5-(tributylstannyl)pyridine
- 4-Bromo-1,2-dimethyl-1H-imidazole
- 5-Tributylstannyl-2-trifluoromethylpyridine
Uniqueness
1,2-Dimethyl-5-(tributylstannyl)imidazole is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable reagent in organic synthesis and a potential candidate for developing new materials and pharmaceuticals .
Properties
IUPAC Name |
tributyl-(2,3-dimethylimidazol-4-yl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N2.3C4H9.Sn/c1-5-6-3-4-7(5)2;3*1-3-4-2;/h3H,1-2H3;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAPIHCLJCNFTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(N1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34N2Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10511374 | |
Record name | 1,2-Dimethyl-5-(tributylstannyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10511374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86051-75-4 | |
Record name | 1,2-Dimethyl-5-(tributylstannyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10511374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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